ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE is a complex organic compound that features a brominated aniline group attached to an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both an imidazole ring and a brominated aniline group makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the imidazole ring, followed by the introduction of the brominated aniline group. The final step involves esterification to introduce the ethyl carboxylate group.
Imidazole Ring Formation: The imidazole ring can be synthesized using a one-pot method involving the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions.
Brominated Aniline Introduction: The brominated aniline group can be introduced via a nucleophilic substitution reaction using 4-bromoaniline and a suitable carbonyl compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the aniline group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways . The brominated aniline group can interact with proteins and enzymes, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(4-CHLOROANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE
- ETHYL 4-[(4-FLUOROANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE
- ETHYL 4-[(4-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and methoxy analogs .
Properties
Molecular Formula |
C13H12BrN3O3 |
---|---|
Molecular Weight |
338.16 g/mol |
IUPAC Name |
ethyl 4-[(4-bromophenyl)carbamoyl]-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C13H12BrN3O3/c1-2-20-13(19)11-10(15-7-16-11)12(18)17-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
CQLCBLHFCIJLJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.